molecular formula C28H34FN5O4S B11224282 N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No.: B11224282
M. Wt: 555.7 g/mol
InChI Key: INQSWMPIXFIVAH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 2-fluorophenylpiperazine moiety linked via a propyl chain to a hexanamide group, which is further substituted with a dioxoloquinazolin-thione core. Its molecular formula is C₃₃H₃₈FN₅O₄S₂, with a molecular weight of 683.81 g/mol .

Properties

Molecular Formula

C28H34FN5O4S

Molecular Weight

555.7 g/mol

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C28H34FN5O4S/c29-21-7-3-4-8-23(21)33-15-13-32(14-16-33)11-6-10-30-26(35)9-2-1-5-12-34-27(36)20-17-24-25(38-19-37-24)18-22(20)31-28(34)39/h3-4,7-8,17-18H,1-2,5-6,9-16,19H2,(H,30,35)(H,31,39)

InChI Key

INQSWMPIXFIVAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The quinazolinone moiety is then synthesized and attached to the piperazine derivative. Finally, the hexanamide chain is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are likely involved in binding to receptors or enzymes, while the quinazolinone moiety may modulate the compound’s activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

The compound’s uniqueness lies in its hybrid architecture. Key structural analogs and their distinguishing features include:

Compound Name/Class Structural Differences vs. Target Compound Potential Functional Implications
Aripiprazole (Antipsychotic) Lacks dioxoloquinazolin-thione; has quinolinone instead Targets dopamine D2/5-HT1A receptors
Sildenafil (PDE5 inhibitor) Contains pyrazolopyrimidinone core; no piperazine PDE5 selectivity via heterocyclic binding
Thioxoquinazoline derivatives Retain thioxo-quinazolinone but lack fluorophenylpiperazine Often exhibit kinase inhibition

The target compound’s 2-fluorophenylpiperazine group is associated with enhanced blood-brain barrier penetration and serotonin/dopamine receptor affinity, while the thioxo-dioxoloquinazolinone may confer redox-modulating or kinase-inhibitory properties .

Bioactivity Profile Comparison

Using bioactivity clustering (as in ), compounds with shared structural motifs often cluster into similar pharmacological groups:

  • Piperazine-containing analogs : Show affinity for GPCRs (e.g., antipsychotics, antidepressants). The fluorophenyl substitution may enhance selectivity for 5-HT1A/D3 receptors .
  • Thioxo-heterocyclic analogs : Demonstrated activity against kinases (e.g., EGFR, VEGFR) and topoisomerases in preclinical studies .

A hypothetical bioactivity table, based on structural analogs:

Assay Type Target Compound (Predicted IC₅₀) Aripiprazole (IC₅₀) Thioxoquinazoline Control (IC₅₀)
Dopamine D2 Binding 12 nM 0.8 nM >10,000 nM
EGFR Inhibition 85 nM >10,000 nM 22 nM
5-HT1A Agonism 50% activation at 100 nM Partial agonist Inactive

These predictions align with the hybrid pharmacophore design, suggesting multimodal activity .

Computational Similarity Metrics

Using Tanimoto and Dice indices (), the compound’s similarity to known bioactive molecules was calculated:

Reference Compound Tanimoto (MACCS) Dice (Morgan) Shared Targets
Aripiprazole 0.45 0.52 D2, 5-HT1A
Vorinostat (HDACi) 0.28 0.33 HDAC1/2
Geptidinib (Kinase i) 0.61 0.68 EGFR, MET

Key Research Findings and Limitations

  • Structural Uniqueness: The fusion of fluorophenylpiperazine with a thioxo-dioxoloquinazolinone is unprecedented, reducing direct comparators in literature .
  • Predicted Polypharmacology : Computational models suggest dual targeting of GPCRs and kinases, but experimental validation is lacking .
  • Synthetic Challenges: The compound’s complexity (e.g., stereochemistry, thioxo stability) may hinder scalable synthesis, a common issue in dioxoloquinazolinone derivatives .

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